![molecular formula C15H13Cl2N5O3S B2435315 N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide CAS No. 443894-40-4](/img/structure/B2435315.png)
N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H13Cl2N5O3S and its molecular weight is 414.26. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Results : In a Phase 1a/1b clinical trial, STK013472 monotherapy demonstrated favorable safety and efficacy profiles. Multiple objective responses were observed in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) .
- Case Study : A subject with Stage IV RCC achieved a confirmed partial response with STK013472, demonstrating its potential in this setting .
Cancer Immunotherapy
Renal Cell Carcinoma (RCC)
Safety Profile
Mechanism of Action
Target of Action
STK013472, also known as N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, is primarily targeted towards the Interleukin-2 (IL-2) receptor . IL-2 is a potent stimulator of T and NK cell proliferation, survival, and cytotoxic function .
Mode of Action
STK013472 is an engineered selective IL-2 mutein . It has been designed to stimulate antigen-activated and tumor-specific T-cells, which have high expression of both CD25 and CD122 . This selective stimulation avoids systemic NK and naïve T cell activation .
Biochemical Pathways
This selective action on the IL-2 pathway enhances the immune response against tumors .
Pharmacokinetics
It is known that the compound is pegylated , which typically improves the stability and half-life of therapeutic proteins.
Result of Action
STK013472 has shown promising results in preclinical studies. It has demonstrated complete responses both as a single agent and in combination with a PD-1 antibody in syngeneic tumor models . It increases the CD8+ T cell to Treg ratio within the tumor, enhancing the anti-tumor immune response .
Action Environment
The action environment of STK013472 is primarily within the tumor microenvironment, where it stimulates antigen-activated T cells
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3S/c1-21-12-11(13(24)22(2)15(21)25)19-14(20-12)26-6-10(23)18-9-4-3-7(16)5-8(9)17/h3-5H,6H2,1-2H3,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVYRNNXRGSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.